molecular formula C11H14N4O3 B11055103 3-Amino-9-ethyl-8-hydroxy-8-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile

3-Amino-9-ethyl-8-hydroxy-8-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile

Cat. No.: B11055103
M. Wt: 250.25 g/mol
InChI Key: FRHBXASFXOPUMH-UHFFFAOYSA-N
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Description

3-AMINO-9-ETHYL-8-HYDROXY-8-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[44]NON-3-EN-4-YL CYANIDE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-9-ETHYL-8-HYDROXY-8-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles with various alkylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-9-ETHYL-8-HYDROXY-8-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-AMINO-9-ETHYL-8-HYDROXY-8-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-AMINO-9-ETHYL-8-HYDROXY-8-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-AMINO-9-ETHYL-8-HYDROXY-8-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features provides it with distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

8-amino-4-ethyl-3-hydroxy-3-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-8-ene-9-carbonitrile

InChI

InChI=1S/C11H14N4O3/c1-3-6-10(2,18)15-9(17)11(6)5(4-12)7(13)14-8(11)16/h6,18H,3,13H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

FRHBXASFXOPUMH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(NC(=O)C12C(=C(NC2=O)N)C#N)(C)O

Origin of Product

United States

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